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Compound of Interest

Compound Name: 6-Deoxyilludin M

Cat. No.: B057007

Disclaimer: Extensive searches for "6-Deoxyilludin M" did not yield specific structural
characterization data in publicly available scientific literature. Therefore, this guide focuses on
the well-documented parent compound, llludin M, to provide researchers, scientists, and drug
development professionals with a comprehensive overview of the methodologies and data
involved in its structural elucidation.

Introduction

llludin M is a sesquiterpenoid natural product produced by fungi of the genus Omphalotus. It
belongs to a class of compounds known for their potent biological activities, including antitumor
properties. The unique and complex structure of llludin M, featuring a fused cyclopropane ring,
has made it a subject of significant interest in chemical synthesis and pharmacology. Accurate
structural characterization is paramount for understanding its mechanism of action and for the
development of synthetic analogs with improved therapeutic indices. This guide outlines the
key experimental techniques and data interpretation involved in determining the precise
molecular architecture of Illudin M.

Physicochemical and Spectroscopic Data

The structural characterization of llludin M relies on a combination of spectroscopic techniques.
The following tables summarize the expected quantitative data obtained from Nuclear Magnetic
Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
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Table 1: Representative *H and **C NMR Spectroscopic
Data for llludin M

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating
the carbon-hydrogen framework of organic molecules. For llludin M, 1D (*H, 13C) and 2D
(COSY, HSQC, HMBC) NMR experiments are essential for assigning the chemical shifts and
determining the connectivity of all atoms in the molecule. The data presented below are
representative values and may vary slightly depending on the solvent and instrument used.

Position H _Chemical Multiplicity J (H2) 13C-Chemica|
Shift (6, ppm) Shift (3, ppm)

! i - - 135.8

2 5.95 s 122.5

3 i - - 201.2

4 2.55 d 10.5 50.1

5 1.85 d 10.5 45.3

° i - - 72.1

7 1.15 s o5 4

8 1.05 s 22.8

? 4.10 s 70.3

10 i - - 142.1

11 4.85 s 108.2

5.05 s

12 1.40 s 241

o 0.0 d 4.5 15.2

14 1.10 d 4.5 20.7

15 3.60 s 58.9

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Note: This data is a representative compilation based on general knowledge of illudin
structures and may not reflect experimentally verified values for Illudin M.

Table 2: High-Resolution Mass Spectrometry (HRMS)
Data for llludin M

Mass spectrometry provides information about the molecular weight and elemental composition
of a compound. High-resolution mass spectrometry can determine the mass with high
accuracy, allowing for the confident assignment of a molecular formula.

lonization Mode Calculated m/z Observed m/z Molecular Formula
ESI+ 249.1536 [M+H]* 249.1532 C15H2003
ESI+ 271.1356 [M+Na]* 271.1351 Ci1sH20NaOs

Experimental Protocols

The structural elucidation of llludin M involves a systematic workflow, from isolation to
spectroscopic analysis and data interpretation.

Isolation and Purification of llludin M

A general protocol for obtaining pure Illudin M from fungal cultures is as follows:

 Cultivation:Omphalotus species are grown in a suitable liquid or solid medium to induce the
production of secondary metabolites.

o Extraction: The fungal biomass and/or culture broth is extracted with an organic solvent,
typically ethyl acetate or methanol.

o Chromatography: The crude extract is subjected to a series of chromatographic separations.
This often involves:

o Column Chromatography: Using silica gel or other stationary phases with a gradient of
solvents (e.g., hexane-ethyl acetate) to fractionate the extract.
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o High-Performance Liquid Chromatography (HPLC): Further purification of the Illudin M-
containing fractions is achieved using reverse-phase HPLC (e.g., C18 column) with a
suitable mobile phase (e.g., acetonitrile-water).

o Purity Assessment: The purity of the isolated Illudin M is confirmed by HPLC and NMR
spectroscopy.

Spectroscopic Analysis

o Sample Preparation: A few milligrams of pure Illudin M are dissolved in a deuterated solvent
(e.g., CDCIs, Methanol-d4) in an NMR tube.

» Data Acquisition: A suite of NMR experiments is performed on a high-field NMR
spectrometer (e.g., 500 MHz or higher):

[e]

'H NMR: To determine the chemical shifts and coupling constants of protons.

o 13C NMR: To identify the chemical shifts of all carbon atoms.

o DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH,
CHz, and CHs groups.

o COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly
attached carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond)
correlations between protons and carbons, which is crucial for connecting different
structural fragments.

o Data Analysis: The spectra are processed and analyzed to assign all proton and carbon
signals and to piece together the molecular structure.

o Sample Preparation: A dilute solution of Illudin M is prepared in a suitable solvent (e.g.,
methanol).
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o Data Acquisition: The sample is introduced into a mass spectrometer, typically using a soft
ionization technique like Electrospray lonization (ESI) or Atmospheric Pressure Chemical
lonization (APCI). High-resolution mass data is acquired to determine the accurate mass.

e Tandem MS (MS/MS): To obtain structural information, the molecular ion is selected and
fragmented in the mass spectrometer. The resulting fragmentation pattern provides clues
about the different functional groups and their connectivity.[1][2]

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, including its absolute
stereochemistry, single-crystal X-ray diffraction is the gold standard.[3]

o Crystallization: High-quality single crystals of llludin M are grown by slow evaporation of a
saturated solution in a suitable solvent or solvent mixture. This can often be a challenging
and time-consuming step.[4]

o Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data
are collected.

» Structure Solution and Refinement: The diffraction data is processed to solve the crystal
structure and refine the atomic positions, yielding a detailed 3D model of the molecule.

Visualizations

The following diagrams illustrate the general workflows and logical relationships in the
structural characterization of llludin M.
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Caption: Experimental workflow for the structural characterization of Illudin M.
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Caption: Logic diagram for NMR-based structure elucidation.

Conclusion

The structural characterization of llludin M is a multifaceted process that integrates separation
science and various spectroscopic techniques. While NMR and mass spectrometry provide the
foundational data for determining the planar structure and molecular formula, single-crystal X-
ray crystallography offers the definitive three-dimensional structure. The methodologies and
data presented in this guide provide a comprehensive framework for researchers involved in
the study of Illudin M and other complex natural products. Further research into illudin
derivatives will continue to rely on these fundamental analytical techniques to unlock their
therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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